

The Biochemical Landscape of Tetracosapentaenoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Tetracosapentaenoic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosapentaenoic acid (TPA), a 24-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA), a vital component of neuronal and retinal cell membranes. While often overshadowed by its more famous counterparts, eicosapentaenoic acid (EPA) and DHA, TPA possesses unique biochemical properties and plays a significant role in lipid metabolism. This technical guide provides a comprehensive overview of the core biochemical aspects of **tetracosapentaenoic acid**, including its physicochemical properties, metabolic pathways, and its emerging role in cellular signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

Tetracosapentaenoic acid, with the chemical formula $C_{24}H_{38}O_2$, is a very long-chain fatty acid (VLCFA).[1] While specific experimental data for some of its physicochemical properties are not readily available in the literature, its key identifiers and computed properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C24H38O2	[1]
Molecular Weight	358.6 g/mol	[1]
IUPAC Name	(9Z,12Z,15Z,18Z,21Z)- tetracos-9,12,15,18,21- pentaenoic acid	[2]
Synonyms	24:5n-3, Tetracosapentaenoic Acid	[1]
Physical Description	Solid	[2]

Biosynthesis and Metabolism of Tetracosapentaenoic Acid

The primary pathway for the synthesis of TPA involves the elongation of shorter-chain omega-3 fatty acids, primarily docosapentaenoic acid (DPA, 22:5n-3). This process is a key part of the "Sprecher pathway," which elucidates the conversion of EPA to DHA.

The Sprecher Pathway: A Central Role for TPA

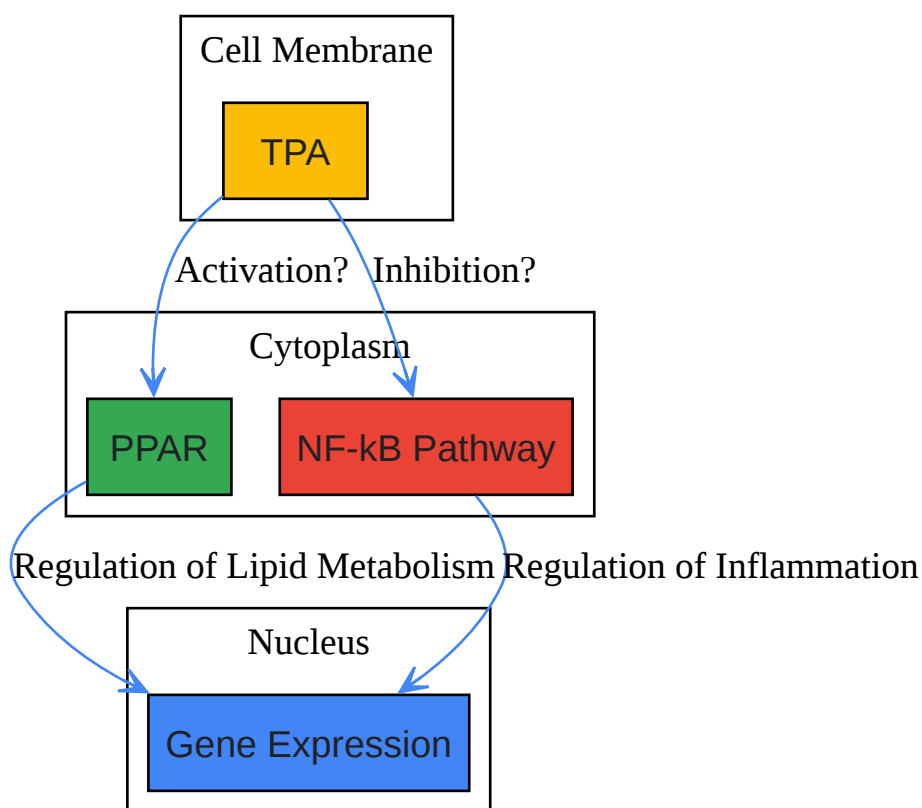
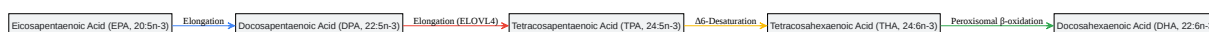
The conversion of EPA to DHA is not a direct desaturation reaction but rather a multi-step process involving chain elongation and subsequent peroxisomal β -oxidation. TPA is a crucial intermediate in this pathway.[3][4]

The key steps involving TPA are:

- Elongation of DPA (22:5n-3) to TPA (24:5n-3): This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL4 has been identified as a key enzyme in the synthesis of very-long-chain fatty acids, including TPA.[1][5] This elongation occurs in the endoplasmic reticulum.
- Desaturation of TPA (24:5n-3) to Tetracosahexaenoic Acid (24:6n-3): Following its synthesis, TPA is desaturated by a Δ 6-desaturase to form tetracosahexaenoic acid (THA).[3]

- Peroxisomal β -oxidation of THA (24:6n-3) to DHA (22:6n-3): THA is then transported to peroxisomes, where it undergoes one round of β -oxidation to yield DHA.[3][4]

This pathway is particularly active in the retina and liver.[5][6][7] The accumulation of VLCFAs, including TPA, is a hallmark of certain peroxisomal disorders like Zellweger syndrome, highlighting the importance of proper peroxisomal function in their metabolism.[8][9]



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